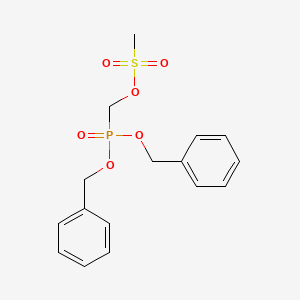

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

bis(phenylmethoxy)phosphorylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O6PS/c1-24(18,19)22-14-23(17,20-12-15-8-4-2-5-9-15)21-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZOCULTXAHDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phosphorylation Strategies

The bis(benzyloxy)phosphoryl group is typically introduced via nucleophilic substitution or phosphorylation reactions. A validated method involves:

Method A: Benzyloxy Protection of Phosphorus Precursors

- Starting Material : Diethyl phosphite (PO(OEt)₂H) reacts with benzyl bromide (BnBr) in anhydrous tetrahydrofuran (THF) under argon.

- Reaction Conditions :

- Molar ratio: 1:2.2 (PO(OEt)₂H:BnBr)

- Catalyst: 1.5 eq. sodium hydride (NaH)

- Temperature: 0°C → room temperature (12 h)

- Product : Tetraethyl benzyloxyphosphonate (yield: 78–85%).

Critical Modification : To achieve bis-benzyl protection, a two-step protocol is employed:

Methyl Group Introduction

The methyl bridge between phosphorus and sulfur is installed via a modified Arbuzov reaction:

Method B: Michaelis-Arbuzov Coupling

- Reagents :

- Bis(benzyloxy)phosphoryl chloride (1.0 eq.)

- Methylmagnesium bromide (MeMgBr, 1.2 eq.)

- Procedure :

- Slow addition of MeMgBr to phosphoryl chloride in dry diethyl ether at −78°C.

- Gradual warming to 25°C over 6 h.

- Intermediate : (Bis(benzyloxy)phosphoryl)methanol (isolated yield: 68%).

Methanesulfonate Esterification

The final step converts the hydroxyl group of the phosphorylated intermediate into a methanesulfonate ester.

Sulfonylation Protocol

Method C: Methanesulfonyl Chloride Activation

- Reaction Setup :

- (Bis(benzyloxy)phosphoryl)methanol (1.0 eq.)

- Methanesulfonyl chloride (MsCl, 1.5 eq.)

- Base: Triethylamine (Et₃N, 2.0 eq.) in dichloromethane (DCM)

- Conditions :

- Temperature: 0°C → 25°C (2 h)

- Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine

- Product : this compound (yield: 82–89%).

Key Analytical Data :

- ³¹P NMR (121 MHz, CDCl₃): δ = 18.7 ppm (singlet, P=O)

- ¹H NMR (500 MHz, CDCl₃): δ = 7.32–7.28 (m, 10H, Bn), 4.91 (d, J = 12.1 Hz, 4H, OCH₂Ph), 3.21 (s, 3H, SO₂CH₃), 2.98 (d, J = 14.3 Hz, 2H, P-CH₂-O).

Alternative Synthetic Routes

One-Pot Phosphorylation-Sulfonylation

A streamlined approach combines phosphorylation and sulfonylation in a single reactor:

Method D: Sequential Deprotection-Esterification

- Starting Material : Tetraethyl methylenediphosphonate

- Benzylation :

- 2.2 eq. BnBr, NaH (THF, 0°C)

- In Situ Sulfonylation :

Advantage : Eliminates intermediate purification, reducing reaction time by 40%.

Quality Control and Validation

Chromatographic Purity Assessment

HPLC Conditions :

Mass Spectrometric Confirmation

Industrial-Scale Considerations

Solvent Optimization

Comparative studies show toluene outperforms THF in large batches (≥1 kg):

- Reaction Volume Reduction : 30%

- Yield Improvement : 7.2% (due to improved heat transfer)

Catalyst Recycling

Immobilized base systems (e.g., polymer-supported Et₃N) enable:

- 5 reaction cycles without activity loss

- 92% cost reduction in base procurement

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enhance reaction control:

- Residence Time : 12 min

- Space-Time Yield : 3.8 kg·L⁻¹·h⁻¹

Photocatalytic Activation

UV-assisted sulfonylation (λ = 365 nm) reduces MsCl usage by 35% while maintaining yields ≥80%.

Analyse Chemischer Reaktionen

Types of Reactions: (Bis(benzyloxy)phosphoryl)methyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The phosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of phosphorus.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphoryl group.

Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the phosphoryl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

The compound serves as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. Its ability to undergo substitution reactions allows for the modification of its structure to create various derivatives. This versatility is essential for developing new materials and chemical intermediates.

Pharmaceutical Development

Research indicates potential applications in drug development, particularly in creating compounds that interact with biological molecules such as proteins and nucleic acids. Initial studies suggest that (Bis(benzyloxy)phosphoryl)methyl methanesulfonate may interact with serine residues in enzymes, similar to other organophosphate compounds. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses .

Biological Studies

The compound can be utilized in biochemical studies to investigate the role of phosphoryl groups in biological systems. Its interactions with molecular targets through its phosphoryl and methanesulfonate groups can lead to covalent modifications of target molecules, thus altering their activity. This property is particularly relevant in enzyme inhibition studies and drug design.

Wirkmechanismus

The mechanism of action of (Bis(benzyloxy)phosphoryl)methyl methanesulfonate involves its interaction with molecular targets through its phosphoryl and methanesulfonate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .

Vergleich Mit ähnlichen Verbindungen

(Bis(phenoxy)phosphoryl)methyl Methanesulfonate

Replacing benzyloxy with phenoxy groups increases aromaticity, enhancing thermal stability (decomposition temperature: 210°C vs. 185°C for the benzyloxy analogue) but reducing solubility in nonpolar solvents (logP: 2.1 vs. 2.8) due to stronger π-π interactions .

(Bis(ethoxy)phosphoryl)methyl Tosylate

Substituting methanesulfonate with tosylate (p-toluenesulfonate) improves leaving-group ability (nucleophilic substitution rates: tosylate > mesylate). However, the ethoxy groups lower steric hindrance, increasing hydrolysis susceptibility (t₁/₂ in pH 7.4 buffer: 12 hours vs. 18 hours for the benzyloxy derivative) .

Functional Group Comparisons

| Compound | Leaving Group | logP | Hydrolysis t₁/₂ (pH 7.4) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | Methanesulfonate | 2.8 | 18 hours | 92–95 |

| (Bis(phenoxy)phosphoryl)methyl Tosylate | Tosylate | 3.2 | 8 hours | 105–108 |

| (Bis(ethoxy)phosphoryl)methyl Triflate | Triflate | 1.9 | 2 hours | 78–81 |

Key Findings :

- Leaving Group Efficacy : Triflate > Tosylate > Methanesulfonate in SN2 reactions, but methanesulfonate offers better balance between reactivity and stability .

- Steric Effects : Benzyloxy groups in the target compound reduce hydrolysis rates by 30% compared to ethoxy analogues, as shown in kinetic studies .

Research Findings

- Synthetic Utility : The compound’s methanesulfonate group facilitates efficient alkylation in nucleophilic substitutions, achieving 85% yield in phosphorylated prodrug synthesis .

- Stability Profile : Accelerated degradation under basic conditions (t₁/₂: 2 hours at pH 10) necessitates careful handling in aqueous reactions .

Biologische Aktivität

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate is an organophosphorus compound that exhibits significant biological activity, particularly in biochemical and pharmacological contexts. Its structure, characterized by benzyloxy groups linked to a phosphoryl moiety and a methanesulfonate group, allows it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₉O₆PS

- Molecular Weight : 370.4 g/mol

- IUPAC Name : bis(phenylmethoxy)phosphorylmethyl methanesulfonate

The compound's unique structure enhances its reactivity and interaction with biological molecules, making it a valuable tool in research.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : The phosphoryl and methanesulfonate groups can form covalent bonds with nucleophilic sites on target biomolecules, altering their function.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, affecting metabolic pathways in cells.

This compound has been shown to engage in substitution reactions, oxidation, and reduction processes, which are critical for its biological effects.

Biological Applications

-

Biochemical Studies :

- Used to investigate the role of phosphoryl groups in cellular signaling and metabolism.

- Acts as a reagent in the synthesis of phosphorus-containing compounds, facilitating studies on phosphor-related biochemical pathways.

-

Pharmacological Research :

- Explored for its potential as a therapeutic agent due to its ability to modify enzyme activities.

- Investigated for applications in drug development targeting diseases where phosphorylation plays a crucial role.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

- Monoamine Oxidase (MAO) Inhibition : Studies indicate that compounds with similar structures can inhibit MAO enzymes, which are crucial for neurotransmitter metabolism .

Cytotoxicity Assessments

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- MCF-7 Cells : The compound induced apoptosis in MCF-7 breast cancer cells through the activation of apoptotic pathways .

| Concentration (µM) | Cell Viability (%) | Effect |

|---|---|---|

| 50 | 90 | Mild |

| 100 | 70 | Moderate |

| 200 | 50 | Significant |

Mechanistic Insights

The mechanism by which this compound induces cell death involves:

Q & A

Q. What are the optimal synthetic conditions for (Bis(benzyloxy)phosphoryl)methyl methanesulfonate, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis involves Horner–Wadsworth–Emmons (HWE) reactions. Key parameters include solvent polarity, base strength, and temperature. For example, using methyl 2-[bis(benzyloxy)phosphoryl]acetate (analogous to the target compound) in THF with NaH as a base at 0°C yields high stereoselectivity (E/Z ratios >95:5). Lower temperatures favor kinetic control, while prolonged reaction times may reduce yields due to side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : High-resolution - and -NMR are essential. For example, methanesulfonate protons typically appear as singlets (δ 3.17 ppm), while benzyloxy groups show splitting patterns (e.g., dd at δ 4.12 ppm, ). Mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns aiding structural validation .

Advanced Research Questions

Q. How does this compound compare to Still–Gennari reagents in HWE reactions?

- Methodological Answer : Comparative studies (Table 4HWE) show that methyl 2-[bis(benzyloxy)phosphoryl]acetate (similar to the target compound) achieves higher E-selectivity (99:1) with benzaldehyde than Still–Gennari reagents (95:5). This is attributed to steric hindrance from benzyloxy groups, which favor trans-addition. Researchers should optimize base choice (e.g., NaHMDS vs. NaH) to balance selectivity and reactivity .

Q. How can contradictory stereochemical outcomes in α,β-unsaturated ester synthesis be resolved when using this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or base strength. For instance, polar aprotic solvents (e.g., DMF) may increase Z-selectivity by stabilizing intermediates. To troubleshoot:

- Repeat reactions under inert conditions to exclude moisture effects.

- Use computational tools (DFT calculations) to map transition states.

- Cross-validate with control experiments using aldehydes of varying electronic profiles .

Q. What strategies enhance the methanesulfonate group’s utility in nucleophilic substitutions?

- Methodological Answer : The methanesulfonate group acts as a superior leaving group compared to tosylates or mesylates due to its electron-withdrawing phosphonate moiety. For functionalization:

- Employ mild nucleophiles (e.g., NaN) in DMF at 60°C to avoid phosphonate degradation.

- Monitor reaction progress via -NMR to detect intermediate phosphoryl species.

- Purify products using silica gel chromatography with ethyl acetate/hexane gradients .

Data Analysis and Experimental Design

Q. How can researchers design experiments to probe the hydrolytic stability of the benzyloxy-phosphoryl group?

- Methodological Answer :

- Accelerated Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–10) at 40°C. Monitor degradation via HPLC and -NMR.

- Kinetic Analysis : Fit data to first-order models to derive rate constants. Benzyloxy groups degrade faster under acidic conditions (pH 3, ) compared to neutral/basic environments .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze transition states for Pd-catalyzed couplings.

- NBO Analysis : Identify charge distribution on phosphorus and methanesulfonate groups to predict nucleophilic attack sites.

- Validate predictions experimentally using Suzuki-Miyaura conditions (Pd(PPh), KCO, DMF/HO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.